molecular formula C13H11NO3S B129290 N-(3-formylphenyl)benzenesulfonamide CAS No. 151721-35-6

N-(3-formylphenyl)benzenesulfonamide

Cat. No.: B129290
CAS No.: 151721-35-6
M. Wt: 261.3 g/mol
InChI Key: XYNPRCCUVAUTHD-UHFFFAOYSA-N
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Description

ATC 0175 hydrochloride: is a selective, non-peptide antagonist at the melanin-concentrating hormone receptor 1 (MCH1). It has been shown to produce anxiolytic and antidepressant effects in animal studies without causing sedative or ataxic side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ATC 0175 hydrochloride involves the preparation of N-[cis-4-([4-(dimethylamino)quinazolin-2-yl]amino)cyclohexyl]-3,4-difluorobenzamide. The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired compound .

Industrial Production Methods: : Industrial production methods for ATC 0175 hydrochloride are not widely documented. the compound is synthesized in research laboratories for scientific studies, and the process involves standard organic synthesis techniques .

Scientific Research Applications

ATC 0175 hydrochloride is primarily used in scientific research to study its effects on the melanin-concentrating hormone receptor 1. It has been shown to produce anxiolytic and antidepressant effects in animal models, making it a valuable compound for studying depression and anxiety disorders .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to ATC 0175 hydrochloride include other melanin-concentrating hormone receptor antagonists such as ATC 0065 and other quinazoline derivatives .

Uniqueness: : ATC 0175 hydrochloride is unique due to its high selectivity and potency as an antagonist of the melanin-concentrating hormone receptor 1. It also exhibits anxiolytic and antidepressant effects without causing sedative or ataxic side effects, making it a valuable compound for scientific research .

If you have any more questions or need further details, feel free to ask!

Biological Activity

N-(3-formylphenyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C13_{13}H11_{11}N1_{1}O3_{3}S1_{1}. The compound consists of a benzenesulfonamide moiety with a formyl group at the para position, which contributes to its biological activity. The structural characteristics are crucial for understanding its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamides exhibit significant antimicrobial properties. Specifically, this compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves inhibition of bacterial enzymes or interference with cell wall synthesis.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus5 μg/mL
This compoundEscherichia coli10 μg/mL

These findings suggest that the compound could be a candidate for developing new antibiotics, particularly in the context of rising antibiotic resistance.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that sulfonamide derivatives can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many cancers. Inhibition of CA IX can disrupt tumor growth and induce apoptosis in cancer cells.

CompoundCancer Cell LineIC50 (μM)Mechanism
This compoundMDA-MB-231 (breast cancer)2.5CA IX inhibition
This compoundMCF-7 (breast cancer)3.0CA IX inhibition

The ability to selectively target cancer cells while sparing normal cells enhances the therapeutic potential of this compound in oncology.

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group is known to mimic the structure of natural substrates, allowing it to competitively inhibit enzymes like carbonic anhydrases.
  • Cell Cycle Disruption : Research on related compounds indicates that they can interfere with the cell cycle, leading to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at PubMed evaluated the efficacy of various benzenesulfonamides against resistant bacterial strains, highlighting the potential of this compound as a novel antimicrobial agent.
  • Anticancer Research : Another investigation published in RSC Advances focused on the compound's ability to inhibit CA IX in breast cancer cell lines, demonstrating significant selective cytotoxicity and potential for therapeutic application.

Properties

IUPAC Name

N-(3-formylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-10-11-5-4-6-12(9-11)14-18(16,17)13-7-2-1-3-8-13/h1-10,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNPRCCUVAUTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383413
Record name N-(3-formylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151721-35-6
Record name N-(3-formylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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